

In-Depth Technical Guide: 5-Propylisoxazole-3-carboxylic Acid (CAS: 89776-75-0)

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Compound of Interest

Compound Name: 3-propylisoxazole-5-carboxylic acid

Cat. No.: B087029

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 5-propylisoxazole-3-carboxylic acid (CAS: 89776-75-0). It is important to note that while basic chemical data is readily available from commercial suppliers, detailed experimental studies, including specific synthesis protocols and biological activity data for this particular compound, are scarce in publicly accessible scientific literature. Therefore, this guide presents a combination of established data for the compound itself and representative methodologies and potential applications extrapolated from closely related isoxazole derivatives. All extrapolated information is clearly identified.

Core Compound Identification and Properties

5-Propylisoxazole-3-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry and agrochemical research.^[1] The compound is characterized by an isoxazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name for this compound is 5-propyl-1,2-oxazole-3-carboxylic acid.^[2]

Table 1: Chemical and Physical Properties of 5-Propylisoxazole-3-carboxylic Acid

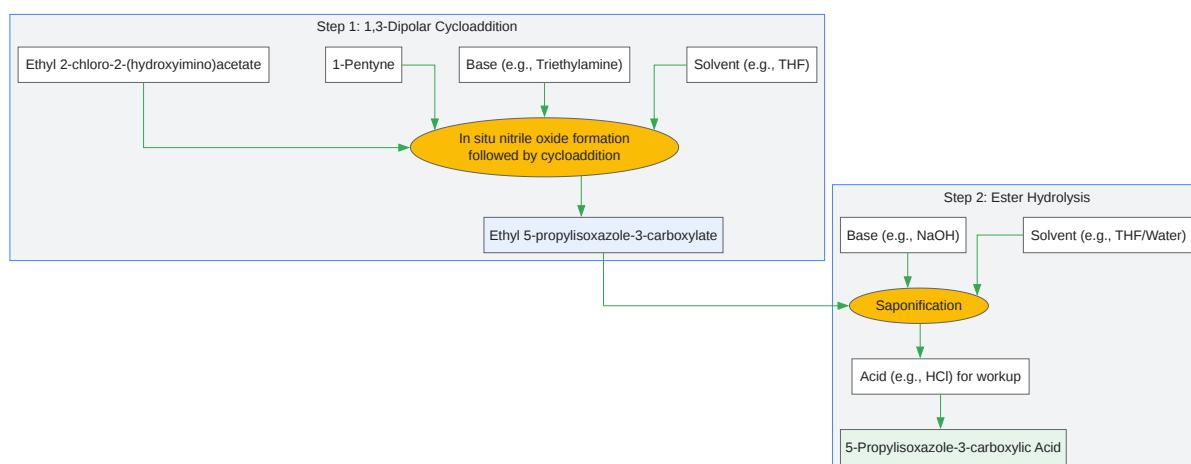
Property	Value	Source(s)
CAS Number	89776-75-0	[1] [2] [3] [4] [5] [6] [7]
IUPAC Name	5-propyl-1,2-oxazole-3-carboxylic acid	[2]
Synonyms	5-Propyl-3-isoxazolecarboxylic acid	[1] [6]
Molecular Formula	C ₇ H ₉ NO ₃	[1] [2] [4] [7]
Molecular Weight	155.15 g/mol	[1] [2] [7]
Appearance	White solid	[1]
Purity	≥ 95% (by NMR)	[1]
Storage Conditions	Store at 0-8°C, sealed in a dry environment	[1] [6]
Canonical SMILES	CCCC1=CC(=NO1)C(=O)O	[2]
InChI Key	ZXWHSBZHRVKCGZ-UHFFFAOYSA-N	[4] [7]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 5-propylisoxazole-3-carboxylic acid has not been identified in the current literature. However, a common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[\[6\]](#)[\[8\]](#) The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.[\[9\]](#)

The following is a representative two-step experimental protocol for the synthesis of 5-propylisoxazole-3-carboxylic acid, based on established chemical principles for analogous compounds.

Representative Synthesis Workflow

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Caption: Representative workflow for the synthesis of 5-propylisoxazole-3-carboxylic acid.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate (Representative Protocol)

This step involves the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide (generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate) with 1-pentyne.

- Materials:

- Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[\[2\]](#)
- 1-Pentyne (1.2 eq)
- Triethylamine (Et_3N) or Sodium Bicarbonate (NaHCO_3) (1.5 eq)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

- Procedure:

- To a stirred solution of 1-pentyne in the chosen anhydrous solvent at room temperature, add ethyl 2-chloro-2-(hydroxyimino)acetate.
- Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture. The base facilitates the *in situ* generation of the nitrile oxide from the chloro-oxime precursor.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-propylisoxazole-3-carboxylate.

Step 2: Hydrolysis to 5-Propylisoxazole-3-carboxylic Acid (Representative Protocol)

This step involves the saponification of the ester intermediate to the final carboxylic acid product. This is a standard procedure for converting esters to carboxylic acids.[\[9\]](#)[\[10\]](#)

- Materials:

- Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq)

- Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)
- Solvent mixture (e.g., THF/Water or Methanol/Water)
- 1N Hydrochloric Acid (HCl)
- Procedure:
 - Dissolve the ethyl 5-propylisoxazole-3-carboxylate in the solvent mixture (e.g., a 3:1 ratio of THF to water).
 - Add a solution of NaOH in water to the mixture.
 - Stir the reaction mixture at room temperature for 4-18 hours, monitoring for the disappearance of the starting material by TLC.^[9]
 - Once the hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1N HCl. A precipitate should form.
 - Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).^[9]
 - Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and filter.
 - Concentrate the filtrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Potential Applications and Biological Activity

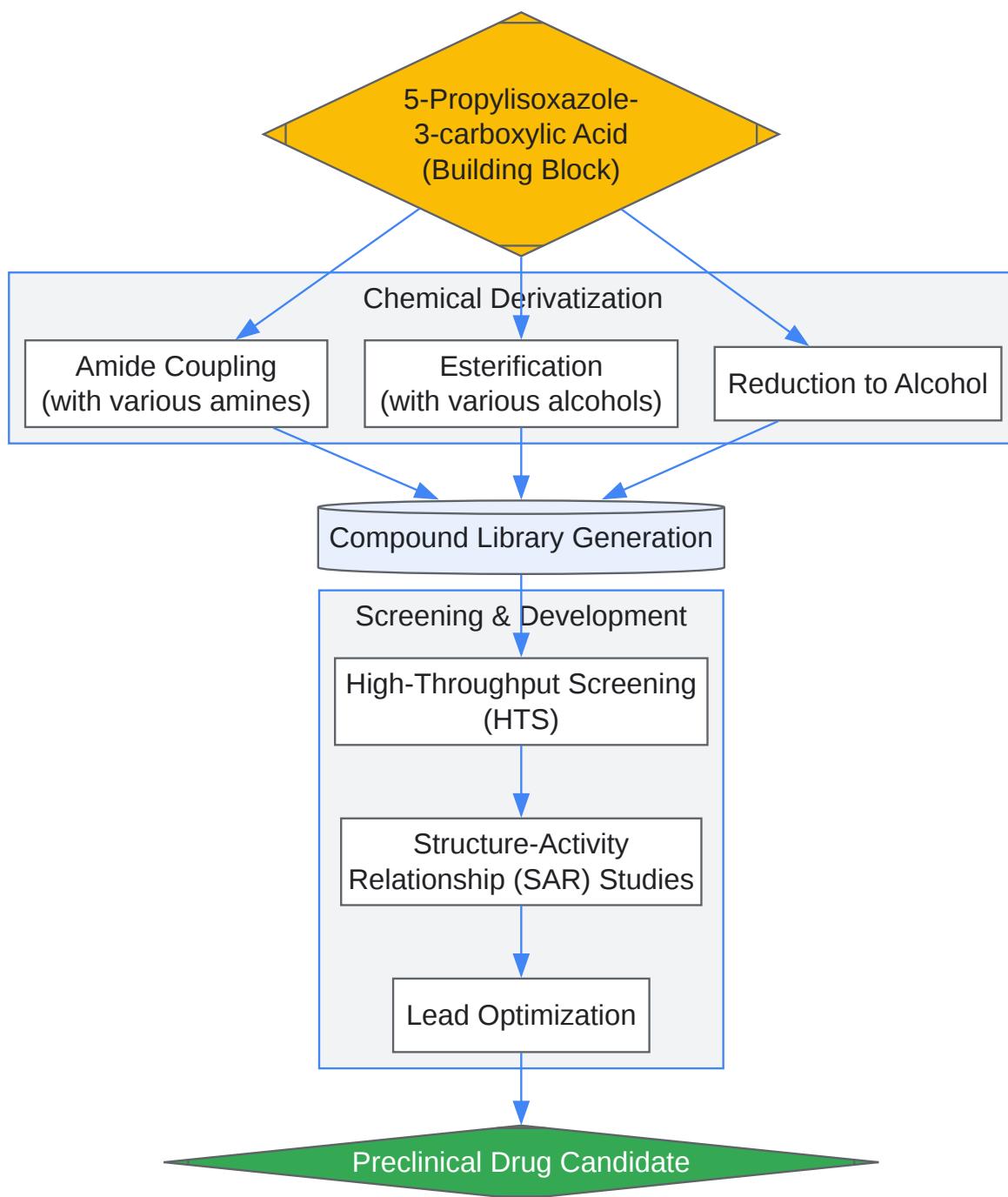
Direct studies on the biological activity of 5-propylisoxazole-3-carboxylic acid are not readily available. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, and derivatives of isoxazole carboxylic acid have shown a wide range of biological activities. The information below is based on general statements from chemical suppliers and published research on analogous compounds.

- Pharmaceutical Development: This compound is suggested to be a building block for novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. [1] Research on other isoxazole derivatives supports this potential, with compounds being investigated as leukotriene biosynthesis inhibitors (anti-inflammatory) and for other therapeutic targets.
- Agrochemical Chemistry: It is being explored for its potential as a targeted herbicide.[1]
- Biochemical Research: As a functionalized heterocycle, it can be used as a tool to study metabolic pathways and cellular functions.[1]

It is important to emphasize that these are potential areas of application, and specific activity for CAS 89776-75-0 would need to be determined through dedicated biological screening and research.

Role as a Building Block in Drug Discovery

The primary utility of 5-propylisoxazole-3-carboxylic acid in a research context is as a chemical scaffold or building block. The carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.



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Caption: Role of 5-propylisoxazole-3-carboxylic acid in a typical drug discovery workflow.

This logical flow illustrates how a versatile building block can be chemically modified to create a library of diverse compounds. This library can then be screened against biological targets to identify "hits," which are further optimized through medicinal chemistry efforts (SAR and lead optimization) to develop potential drug candidates. The specific biological activities of derivatives of this compound would depend on the nature of the chemical modifications performed.

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